Cas no 1803567-13-6 (1-Amino-3-(4-bromophenyl)propan-2-one hydrochloride)

1-Amino-3-(4-bromophenyl)propan-2-one hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 1-amino-3-(4-bromophenyl)propan-2-one hydrochloride
- 1-Amino-3-(4-bromophenyl)propan-2-one hydrochloride
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- MDL: MFCD28246329
- Inchi: 1S/C9H10BrNO.ClH/c10-8-3-1-7(2-4-8)5-9(12)6-11;/h1-4H,5-6,11H2;1H
- InChI Key: CFMYOVKBXSYCCB-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)CC(CN)=O.Cl
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 153
- Topological Polar Surface Area: 43.1
1-Amino-3-(4-bromophenyl)propan-2-one hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-198223-0.5g |
1-amino-3-(4-bromophenyl)propan-2-one hydrochloride |
1803567-13-6 | 95% | 0.5g |
$601.0 | 2023-09-16 | |
Enamine | EN300-198223-2.5g |
1-amino-3-(4-bromophenyl)propan-2-one hydrochloride |
1803567-13-6 | 95% | 2.5g |
$1509.0 | 2023-09-16 | |
Aaron | AR01B8ID-100mg |
1-amino-3-(4-bromophenyl)propan-2-one hydrochloride |
1803567-13-6 | 95% | 100mg |
$394.00 | 2025-02-14 | |
Aaron | AR01B8ID-500mg |
1-amino-3-(4-bromophenyl)propan-2-one hydrochloride |
1803567-13-6 | 95% | 500mg |
$852.00 | 2025-02-14 | |
1PlusChem | 1P01B8A1-250mg |
1-amino-3-(4-bromophenyl)propan-2-one hydrochloride |
1803567-13-6 | 95% | 250mg |
$536.00 | 2024-06-18 | |
1PlusChem | 1P01B8A1-5g |
1-amino-3-(4-bromophenyl)propan-2-one hydrochloride |
1803567-13-6 | 95% | 5g |
$2825.00 | 2024-06-18 | |
Enamine | EN300-198223-1.0g |
1-amino-3-(4-bromophenyl)propan-2-one hydrochloride |
1803567-13-6 | 95% | 1g |
$770.0 | 2023-05-31 | |
Enamine | EN300-198223-10.0g |
1-amino-3-(4-bromophenyl)propan-2-one hydrochloride |
1803567-13-6 | 95% | 10g |
$3315.0 | 2023-05-31 | |
Enamine | EN300-198223-0.1g |
1-amino-3-(4-bromophenyl)propan-2-one hydrochloride |
1803567-13-6 | 95% | 0.1g |
$268.0 | 2023-09-16 | |
Enamine | EN300-198223-5.0g |
1-amino-3-(4-bromophenyl)propan-2-one hydrochloride |
1803567-13-6 | 95% | 5g |
$2235.0 | 2023-05-31 |
1-Amino-3-(4-bromophenyl)propan-2-one hydrochloride Related Literature
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Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
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Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
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Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463
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Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
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Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
Additional information on 1-Amino-3-(4-bromophenyl)propan-2-one hydrochloride
Introduction to 1-Amino-3-(4-bromophenyl)propan-2-one hydrochloride (CAS No. 1803567-13-6)
1-Amino-3-(4-bromophenyl)propan-2-one hydrochloride, identified by its Chemical Abstracts Service (CAS) number 1803567-13-6, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the class of α-amino ketones, a structural motif widely recognized for its versatile biological activities. The presence of both an amino group and a brominated aromatic ring in its molecular framework endows it with unique chemical and pharmacological properties, making it a subject of considerable interest in drug discovery and development.
The molecular structure of 1-amino-3-(4-bromophenyl)propan-2-one hydrochloride consists of a propyl chain substituted with an amino group at the first carbon and a brominated phenyl ring at the third carbon. The hydrochloride salt form enhances its solubility in aqueous media, facilitating its use in various biochemical assays and pharmaceutical formulations. This compound has garnered attention due to its potential applications in the synthesis of bioactive molecules, including intermediates for more complex drug candidates.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of α-amino ketones due to their demonstrated efficacy in modulating various biological pathways. 1-Amino-3-(4-bromophenyl)propan-2-one hydrochloride is no exception, with studies indicating its potential role as a precursor in the synthesis of kinase inhibitors and other therapeutic agents. The bromine substituent on the phenyl ring not only contributes to the compound's lipophilicity but also serves as a handle for further chemical modifications, enabling the development of structurally diverse derivatives.
One of the most compelling aspects of 1-amino-3-(4-bromophenyl)propan-2-one hydrochloride is its utility in the field of medicinal chemistry. Researchers have leveraged its scaffold to design molecules with targeted pharmacological effects. For instance, derivatives of this compound have been investigated for their anti-inflammatory and anticancer properties. The amino group allows for conjugation with other bioactive moieties, while the brominated phenyl ring can be further functionalized through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce additional complexity into the molecular structure.
The synthesis of 1-amino-3-(4-bromophenyl)propan-2-one hydrochloride involves multi-step organic transformations, typically starting from readily available precursors like 4-bromobenzaldehyde and ethyl bromoacetate. The process often requires careful optimization to achieve high yields and purity, given the sensitivity of the functional groups involved. Advances in synthetic methodologies have enabled more efficient routes to this compound, reducing reaction times and minimizing byproduct formation.
From a computational chemistry perspective, 1-amino-3-(4-bromophenyl)propan-2-one hydrochloride has been subjected to extensive molecular modeling studies to elucidate its binding interactions with biological targets. These studies have provided valuable insights into how modifications at different positions within the molecule can influence its potency and selectivity. For example, computational analyses have highlighted the importance of optimizing the distance between the amino group and the aromatic ring to maximize binding affinity.
The pharmacokinetic profile of 1-amino-3-(4-bromophenyl)propan-2-one hydrochloride is another area of active investigation. Understanding how this compound is metabolized and eliminated by the body is crucial for designing effective therapeutic regimens. Preclinical studies have begun to unravel its metabolic pathways, revealing potential interactions with cytochrome P450 enzymes that could impact its bioavailability and therapeutic window.
In conclusion, 1-amino-3-(4-bromophenyl)propan-2-one hydrochloride (CAS No. 1803567-13-6) represents a promising scaffold in pharmaceutical research. Its unique structural features offer opportunities for designing novel therapeutic agents with tailored biological activities. As our understanding of its chemical properties and pharmacological effects continues to evolve, this compound is poised to play a significant role in future drug development efforts.
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